Umeclidinium Bromide-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

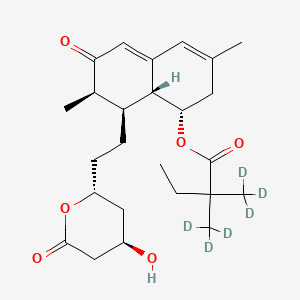

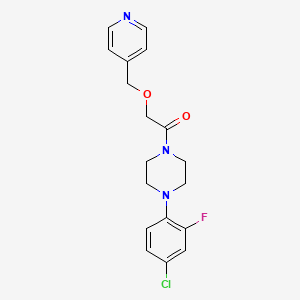

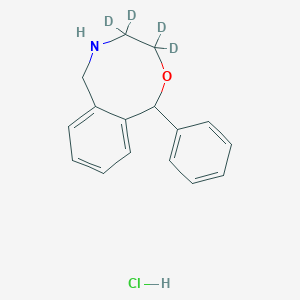

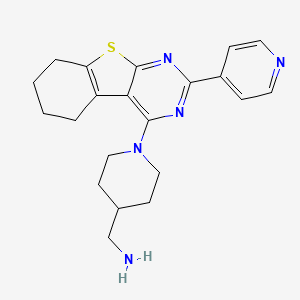

Umeclidinium-d5 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d5 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of umeclidinium bromide involves several key steps:

Formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: This is achieved by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base.

Cyclization: The intermediate is then cyclized using lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.

Nucleophilic Addition: This compound undergoes nucleophilic addition with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.

Final Reaction: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form umeclidinium bromide

Industrial Production Methods

The industrial production of umeclidinium bromide typically follows the same synthetic route but is optimized for large-scale production. This involves using Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are also optimized to be milder, reducing the need for extreme temperatures and specialized equipment .

Análisis De Reacciones Químicas

Types of Reactions

Umeclidinium-d5 (bromide) primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in nucleophilic addition reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Nucleophilic Addition: Often involves organolithium or Grignard reagents in an anhydrous solvent like tetrahydrofuran or diethyl ether.

Major Products

The major products of these reactions are typically derivatives of the original compound, where the bromide ion is replaced by another functional group or where additional groups are added to the molecule.

Aplicaciones Científicas De Investigación

Umeclidinium-d5 (bromide) is used extensively in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its deuterated nature allows for more precise tracking and analysis in mass spectrometry studies. It is also used in the development of new therapeutic agents for respiratory diseases, as well as in studies investigating the long-term effects of muscarinic antagonists on lung function .

Mecanismo De Acción

Umeclidinium-d5 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking this action, umeclidinium-d5 (bromide) helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .

Comparación Con Compuestos Similares

Similar Compounds

Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.

Aclidinium Bromide: Similar in function but has a shorter duration of action compared to umeclidinium.

Glycopyrronium Bromide: Also used for COPD but differs in its pharmacokinetic profile.

Uniqueness

Umeclidinium-d5 (bromide) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. It has a longer duration of action compared to aclidinium bromide and a different side effect profile compared to tiotropium bromide .

Propiedades

Fórmula molecular |

C29H34BrNO2 |

|---|---|

Peso molecular |

513.5 g/mol |

Nombre IUPAC |

[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D; |

Clave InChI |

PEJHHXHHNGORMP-XBIAMBGESA-M |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-] |

SMILES canónico |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

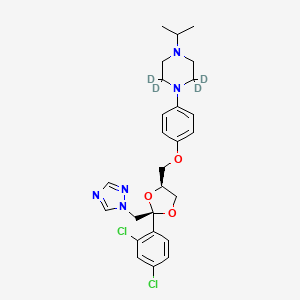

![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)